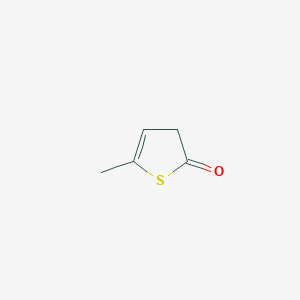

5-Methylthiophen-2(3H)-one

Description

Properties

CAS No. |

930-64-3 |

|---|---|

Molecular Formula |

C5H6OS |

Molecular Weight |

114.17 g/mol |

IUPAC Name |

5-methyl-3H-thiophen-2-one |

InChI |

InChI=1S/C5H6OS/c1-4-2-3-5(6)7-4/h2H,3H2,1H3 |

InChI Key |

RJLXUYZLFHHNRG-UHFFFAOYSA-N |

SMILES |

CC1=CCC(=O)S1 |

Canonical SMILES |

CC1=CCC(=O)S1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methylthiophen 2 3h One and Its Structural Congeners

Classical and Convergent Synthetic Routes to the 5-Methylthiophen-2(3H)-one Core

The foundational methods for assembling the 5-Methylthiophen-2(3H)-one scaffold often rely on well-established, multi-step procedures that allow for systematic derivatization and the construction of complex molecular architectures.

Multistep Synthetic Sequences for Derivatization

Classical approaches to thiophenone derivatives frequently involve sequential bond-forming reactions, providing a high degree of control over the final product's structure. These multistep syntheses are particularly valuable for creating a library of compounds for structure-activity relationship studies. For instance, the synthesis of derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione begins with the condensation of 2-(3-methylthiophen-2-yl)succinic acid with appropriate aminoalkylmorpholines or other amines. nih.gov This method highlights a common strategy where a pre-functionalized thiophene-containing precursor is elaborated through subsequent reactions. The initial succinic acid derivative can be prepared through established methods, and its subsequent reaction with various amines allows for the introduction of diverse substituents. nih.gov

Another illustrative example is the synthesis of thiophene-based Schiff bases, where thiophene-2-carbaldehyde (B41791) serves as a versatile starting material. acgpubs.org This aldehyde can be reacted with a wide array of piperidine (B6355638) derivatives to form new Schiff base compounds, demonstrating a straightforward method for derivatization. acgpubs.org Similarly, the synthesis of various diarylpentanoids incorporating cyclopentanone (B42830) moieties showcases how modifications to the core structure can be systematically achieved. These classical, often linear, synthetic sequences, while sometimes lengthy, offer the advantage of building molecular complexity in a controlled and predictable manner.

Cyclization Reactions in the Formation of the Thiophenone Ring System

The formation of the thiophenone ring is a critical step in these syntheses, often achieved through intramolecular cyclization reactions. A variety of cyclization strategies have been developed, utilizing different precursors and reaction conditions.

One prominent method is the Paal-Knorr thiophene (B33073) synthesis , a classical reaction that involves the condensation of a 1,4-dicarbonyl compound with a sulfur source. organic-chemistry.org While historically significant, modern advancements have sought to improve upon the often harsh conditions of this reaction.

More contemporary cyclization approaches often involve metal catalysis. For example, palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols provides a route to substituted thiophenes. nih.gov This reaction proceeds via a 5-endo-dig S-cyclization mechanism. nih.gov Copper-promoted or -catalyzed cyclization of S-containing alkyne derivatives has also been reported, offering another pathway to the thiophene core. nih.gov

Intramolecular Friedel-Crafts acylation is another powerful tool for constructing cyclic ketones, including those containing a thiophene ring. acs.org This reaction has been used to prepare macrocyclic ketones where a thiophene ring is part of the larger cyclic system. acs.org The kinetics of such ring-closure reactions are influenced by the length of the connecting chain, with steric hindrance of solvation playing a significant role in the transition state. acs.org

The Gewald reaction represents a multi-component approach to synthesizing 2-aminothiophenes, which can serve as precursors to thiophenone derivatives. derpharmachemica.com This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. derpharmachemica.com

Below is a table summarizing various cyclization strategies for forming the thiophene/thiophenone ring system:

| Cyclization Strategy | Key Precursors | Catalyst/Reagents | Notes |

| Paal-Knorr Thiophene Synthesis | 1,4-Dicarbonyl compounds, Sulfur source | - | A classical method. organic-chemistry.org |

| Pd-catalyzed Heterocyclodehydration | 1-Mercapto-3-yn-2-ols | PdI2, KI | Proceeds via 5-endo-dig S-cyclization. nih.gov |

| Cu-promoted Cyclization | (Z)-1-en-3-ynyl(butyl)sulfanes | CuX2 (X = Cl, Br) | Leads to substituted 3-halothiophenes. nih.gov |

| Intramolecular Friedel-Crafts Acylation | Aromatic substrates with a carboxylic acid side chain | (CF3CO)2O, H3PO4 | Forms cyclic ketones, including macrocycles. acs.org |

| Gewald Reaction | Ketone/aldehyde, α-cyanoester, Elemental sulfur | Base | A multi-component reaction for 2-aminothiophenes. derpharmachemica.com |

Modern and Sustainable Synthesis Approaches for 5-Methylthiophen-2(3H)-one Analogs

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient and environmentally benign methodologies. This has led to the emergence of one-pot reactions, cascade sequences, and catalyst-free approaches for the synthesis of heterocyclic compounds like 5-Methylthiophen-2(3H)-one.

One-Pot and Cascade Reactions for Heterocyclic Scaffolds

One-pot reactions and cascade sequences offer significant advantages in terms of atom economy, reduced waste generation, and operational simplicity by combining multiple reaction steps in a single vessel without isolating intermediates. wikipedia.org20.210.105

A notable example is the copper or silver-catalyzed cascade reaction of an isothiocyanate with an ynone, which proceeds through an addition/5-exo-dig cyclization/isomerization sequence to afford (Z)-2-ylidene-5-aminothiophen-3-one derivatives. researchgate.net This method is characterized by its pot-economy and high regio- and Z-selectivity. researchgate.net

The Gewald reaction itself can be considered a multi-component, one-pot synthesis. derpharmachemica.com Furthermore, the development of one-pot, three-component reactions for synthesizing polysubstituted aminopyrazoles, some of which incorporate a 5-methylthiophen-2-yl moiety, demonstrates the versatility of this approach. isca.me These reactions often proceed with high efficiency and can be performed under mild conditions. isca.me

Cascade reactions, where the formation of one bond triggers the next in a sequential manner, are particularly elegant in their efficiency. wikipedia.org The synthesis of thieno[2,3-d]-fused derivatives of benzo-naphtho-thiepins involves a cascade where β-chlorovinyl aldehydes readily cyclize with ethyl 2-mercaptoacetate. researchgate.net Similarly, the synthesis of 2-aminothienyl ether derivatives can be achieved via a well-designed aldol (B89426) condensation/regioselective intramolecular cyclization/conjugate addition cascade reaction. researchgate.net

Catalyst-Free and Green Chemistry Paradigms in 5-Methylthiophen-2(3H)-one Synthesis

The principles of green chemistry, which aim to minimize the environmental impact of chemical processes, are increasingly being applied to the synthesis of thiophene derivatives. rsc.org This includes the use of safer solvents, catalyst-free conditions, and energy-efficient methods like microwave irradiation.

Catalyst-free synthesis offers a significant advantage by eliminating the need for often toxic and expensive metal catalysts. The synthesis of new thiophene-based Schiff bases has been achieved without any catalyst or solvent, adhering to green chemistry principles. acgpubs.org Similarly, a catalyst-free, one-pot, three-component synthesis of polysubstituted aminopyrazoles has been developed using simple grinding. isca.me

The use of alternative reaction media is another key aspect of green chemistry. Water, being a non-toxic and readily available solvent, has been successfully employed as the reaction medium for the Pd-catalyzed direct C–H arylation of thiophene derivatives. rsc.org Even industrial wastewater has been shown to be an effective reaction medium for this transformation. rsc.org Deep eutectic solvents (DESs), which are considered greener alternatives to traditional ionic liquids, have also been utilized for the synthesis of thiophene derivatives. rsc.orgrsc.org

Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and improve yields. derpharmachemica.com The Gewald reaction, for instance, has been successfully carried out using microwave irradiation. derpharmachemica.com

Here is a table summarizing modern and sustainable synthesis approaches:

| Approach | Key Features | Example |

| One-Pot Reactions | Multiple steps in a single vessel, no intermediate isolation. | Synthesis of (Z)-2-ylidene-5-aminothiophen-3-ones from isothiocyanates and ynones. researchgate.net |

| Cascade Reactions | Sequential bond formation triggered by the previous step. | Aldol condensation/cyclization/conjugate addition for 2-aminothiophenes. researchgate.net |

| Catalyst-Free Synthesis | Avoids the use of metal catalysts. | Grinding synthesis of polysubstituted aminopyrazoles. isca.me |

| Green Solvents | Use of environmentally benign solvents like water or DESs. | Pd-catalyzed direct C-H arylation of thiophenes in water. rsc.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Microwave-assisted Gewald reaction. derpharmachemica.com |

Preparation of Precursors and Key Intermediates Bearing 5-Methylthiophene Moieties

The synthesis of complex molecules containing the 5-methylthiophene unit relies on the availability of versatile precursors and key intermediates. These building blocks are often synthesized through established chemical transformations and serve as starting points for further elaboration.

A fundamental precursor is 5-methylthiophene-2-carboxaldehyde . This aldehyde can be synthesized and subsequently used in reactions like reductive amination with cyclopentanamine to produce N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine. It also serves as a starting material for creating chalcones, such as in the synthesis of 1-(2-hydroxy-5-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one. researchgate.net

Another crucial intermediate is 5-methylthiophene-2-carbohydrazide . This compound is a key building block for the synthesis of heterocyclic systems like 1,3,4-oxadiazoles. For example, reacting it with phenyl isothiocyanate leads to a thiosemicarbazide (B42300) intermediate that can be cyclized to form a 1,3,4-oxadiazole (B1194373) ring.

The Gewald reaction provides access to 2-aminothiophene derivatives, which are valuable precursors. For instance, ethyl-2-amino-4-methyl-5-acetylthiophene-3-carboxylate can be synthesized via a one-pot condensation and serves as a precursor for more complex thieno[2,3-d]pyrimidine (B153573) derivatives. srce.hrtechscience.com

Brominated thiophenes are also important precursors in cross-coupling reactions for the synthesis of more complex aromatic systems. mdpi.com

The following table lists some key precursors and intermediates:

| Precursor/Intermediate | Synthesis Method | Subsequent Applications |

| 5-Methylthiophene-2-carboxaldehyde | - | Reductive amination, Chalcone (B49325) synthesis. researchgate.net |

| 5-Methylthiophene-2-carbohydrazide | - | Synthesis of 1,3,4-oxadiazoles. |

| Ethyl-2-amino-4-methyl-5-acetylthiophene-3-carboxylate | Gewald Reaction | Synthesis of thieno[2,3-d]pyrimidines. srce.hrtechscience.com |

| 2-(3-Methylthiophen-2-yl)succinic acid | Described by Abeijon et al. | Condensation with amines to form pyrrolidine-2,5-diones. nih.gov |

Reactivity Profiles and Mechanistic Elucidation of 5 Methylthiophen 2 3h One Transformations

Investigation of Electrophilic Substitution Reactions on the Thiophene (B33073) Ring

While the electron-withdrawing nature of the carbonyl group in 5-Methylthiophen-2(3H)-one deactivates the thiophene ring towards classical electrophilic aromatic substitution, reactions can still be achieved under specific conditions. The primary site of substitution is typically the C4 position, which is the most electron-rich carbon atom in the thiophene ring.

Research has shown that Vilsmeier-Haack formylation of 5-Methylthiophen-2(3H)-one using a mixture of phosphorus oxychloride and dimethylformamide leads to the formation of 4-formyl-5-methylthiophen-2(3H)-one. This reaction underscores the regioselectivity of electrophilic attack at the C4 position. The introduction of the formyl group provides a valuable synthetic handle for further functionalization.

Bromination of 5-Methylthiophen-2(3H)-one with N-bromosuccinimide (NBS) in a suitable solvent also proceeds at the C4 position, yielding 4-bromo-5-methylthiophen-2(3H)-one. The reactivity in these electrophilic substitutions is often enhanced by the enol tautomer, 5-methyl-2-hydroxythiophene, which possesses a more activated aromatic system.

Table 1: Electrophilic Substitution Reactions of 5-Methylthiophen-2(3H)-one

| Electrophile Source | Reagent(s) | Product |

| Formyl cation equivalent | POCl₃, DMF | 4-formyl-5-methylthiophen-2(3H)-one |

| Bromonium ion | NBS | 4-bromo-5-methylthiophen-2(3H)-one |

Nucleophilic Addition and Substitution Pathways Involving the Carbonyl Moiety

The carbonyl group at the C2 position of 5-Methylthiophen-2(3H)-one is a key site for nucleophilic attack. This reactivity is fundamental to many of its synthetic applications.

Grignard reagents and organolithium compounds readily add to the carbonyl carbon, leading to the formation of tertiary alcohols after aqueous workup. For example, the reaction with methylmagnesium bromide would yield 2,5-dimethyl-2-hydroxy-2,3-dihydrothiophene. These reactions often serve as a crucial step in the synthesis of more complex thiophene derivatives.

The carbonyl group can also undergo condensation reactions with various nucleophiles. For instance, reaction with primary amines can lead to the formation of the corresponding imines or, under reductive amination conditions, to the synthesis of 2-amino-5-methyl-2,3-dihydrothiophenes.

Free Radical Reactions and Their Propagation Mechanisms

The investigation into the free radical chemistry of 5-Methylthiophen-2(3H)-one is an area of growing interest. The allylic-like hydrogen atoms at the C3 position and the methyl group at the C5 position are potential sites for radical abstraction.

Studies involving radical initiators such as azobisisobutyronitrile (AIBN) in the presence of radical traps can provide insight into the stability and subsequent reactions of the resulting radical species. For example, radical bromination using N-bromosuccinimide under photochemical conditions could potentially lead to substitution at the C3 position or the methyl group, depending on the reaction conditions and the relative stability of the intermediate radicals. The propagation mechanism would involve the initial abstraction of a hydrogen atom, followed by reaction with a bromine radical.

Oxidation and Reduction Chemistry of 5-Methylthiophen-2(3H)-one

The oxidation and reduction of 5-Methylthiophen-2(3H)-one can target either the sulfur atom or the carbonyl group, leading to a diverse array of products.

Oxidation of the sulfide (B99878) moiety can be achieved using various oxidizing agents. For instance, treatment with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) can selectively oxidize the sulfur atom to the corresponding sulfoxide (B87167) or sulfone, yielding 5-methyl-1-oxo-thiophen-2(3H)-one or 5-methyl-1,1-dioxo-thiophen-2(3H)-one, respectively. These oxidized derivatives exhibit altered electronic properties and reactivity.

Reduction of the carbonyl group can be accomplished using standard reducing agents. Sodium borohydride (B1222165) (NaBH₄) can reduce the ketone to the corresponding secondary alcohol, 5-methyl-2,3-dihydrothiophen-2-ol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can achieve complete reduction of the lactone to the corresponding diol, although ring-opening may also occur.

Cyclocondensation and Annulation Reactions Leading to Fused Heterocycles

5-Methylthiophen-2(3H)-one serves as a valuable precursor for the synthesis of fused heterocyclic systems. These reactions often involve the carbonyl group and an adjacent active methylene (B1212753) or methine group.

For instance, Gewald-type reactions, which typically involve the condensation of a ketone with a cyano-activated methylene compound and elemental sulfur, can be adapted for 5-Methylthiophen-2(3H)-one derivatives. Annulation reactions with bifunctional reagents can lead to the construction of new rings fused to the thiophene core. For example, reaction with a 1,3-dielectrophile could potentially lead to the formation of a six-membered ring fused at the C3 and C4 positions.

A notable example is the reaction of the corresponding enolate of 5-Methylthiophen-2(3H)-one with a suitable Michael acceptor, followed by an intramolecular cyclization, to afford thieno[3,2-b] fused systems.

Metal-Catalyzed Organic Transformations Involving 5-Methylthiophen-2(3H)-one Derivatives

The functional groups present in 5-Methylthiophen-2(3H)-one and its derivatives provide handles for various metal-catalyzed cross-coupling reactions.

For example, the 4-bromo derivative, 4-bromo-5-methylthiophen-2(3H)-one, can participate in Suzuki, Stille, or Heck coupling reactions. These palladium-catalyzed reactions allow for the introduction of new carbon-carbon bonds at the C4 position, enabling the synthesis of a wide range of substituted thiophenones. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

Table 2: Metal-Catalyzed Cross-Coupling of 4-Bromo-5-methylthiophen-2(3H)-one

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 4-Aryl-5-methylthiophen-2(3H)-one |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 4-Substituted-5-methylthiophen-2(3H)-one |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | 4-Alkenyl-5-methylthiophen-2(3H)-one |

Studies on Tautomerism and Dynamic Isomerism of 5-Methylthiophen-2(3H)-one

5-Methylthiophen-2(3H)-one can exist in equilibrium with its tautomeric forms, primarily the enol tautomer, 5-methyl-2-hydroxythiophene. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In many organic solvents, the keto form, 5-Methylthiophen-2(3H)-one, is the predominant species. However, the enol tautomer can be the reactive species in certain reactions, such as electrophilic substitutions on the thiophene ring.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are instrumental in studying this tautomeric equilibrium. For instance, the presence of a hydroxyl peak in the ¹H NMR spectrum or a broad O-H stretch in the IR spectrum would provide evidence for the existence of the enol form. The dynamic nature of this isomerism is a key feature of the chemistry of 5-Methylthiophen-2(3H)-one.

Advanced Spectroscopic and Crystallographic Characterization for Structural and Electronic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the molecular structure of organic compounds in solution. For 5-Methylthiophen-2(3H)-one, both one-dimensional and two-dimensional techniques are essential for unambiguous assignment of proton and carbon signals.

Two-dimensional NMR experiments are indispensable for mapping the complex network of covalent bonds and spatial relationships within a molecule. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu For 5-Methylthiophen-2(3H)-one, this technique would reveal correlations between the vinyl protons on C3 and C4, as well as coupling between the methine proton at C5 and the protons of the C5-methyl group. This confirms the direct connectivity of the hydrogen framework within the molecule. libretexts.orglibretexts.org

Table 1: Expected 2D NMR Correlations for 5-Methylthiophen-2(3H)-one

| Proton (¹H) Signal | Expected COSY (¹H) Correlations | Expected HMBC (¹³C) Correlations |

|---|---|---|

| H3 | H4 | C2, C4, C5 |

| H4 | H3 | C2, C3, C5 |

| H5 | CH₃ | C2, C3, C4, CH₃ |

| CH₃ | H5 | C4, C5 |

Variable temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes such as conformational changes and tautomeric equilibria. ox.ac.ukoxinst.com 5-Methylthiophen-2(3H)-one can theoretically exist in equilibrium with its enol tautomer, 5-Methyl-2-hydroxythiophene.

VT-NMR experiments can provide critical information on this potential keto-enol tautomerism. By acquiring spectra at different temperatures, changes in the chemical shifts and the potential coalescence of signals for the two forms can be monitored. mdpi.com At low temperatures, if the interconversion is slow on the NMR timescale, separate signals for both tautomers might be observed. As the temperature increases, the rate of interconversion would increase, leading to a broadening of the signals, which eventually coalesce into a single, averaged signal at the coalescence temperature. oxinst.com Analysis of these temperature-dependent spectral changes allows for the calculation of the thermodynamic parameters (ΔH°, ΔS°) and the kinetic activation barrier (ΔG‡) for the tautomerization process. oxinst.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. spectroscopyonline.com These techniques offer a molecular "fingerprint" that is unique to the compound's structure.

For 5-Methylthiophen-2(3H)-one, the key functional groups give rise to distinct absorption bands:

Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the FT-IR spectrum, typically in the range of 1700-1720 cm⁻¹, characteristic of a five-membered ring α,β-unsaturated ketone.

Carbon-Carbon Double Bond (C=C) Stretching: The C=C bond within the thiophene (B33073) ring will produce a stretching vibration, expected in the region of 1600-1650 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the thiophene ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C-S Stretching: The carbon-sulfur bond of the thiophene ring typically exhibits stretching vibrations in the 600-800 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for 5-Methylthiophen-2(3H)-one

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Stretching | C=O (Ketone) | 1700 - 1720 | Strong |

| Stretching | C=C (Ring) | 1600 - 1650 | Medium |

| Stretching | C-H (Vinyl) | 3050 - 3150 | Medium-Weak |

| Stretching | C-H (Alkyl) | 2850 - 2980 | Medium |

| Stretching | C-S (Ring) | 600 - 800 | Medium-Weak |

| Bending | C-H (Vinyl) | 750 - 1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. unl.pt The spectrum is determined by the presence of chromophores, which are parts of the molecule that absorb light. In 5-Methylthiophen-2(3H)-one, the α,β-unsaturated ketone system constitutes the primary chromophore.

Two main types of electronic transitions are expected for this compound:

π → π* Transition: This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. It is typically high in energy and results in a strong absorption band at shorter wavelengths (in the UV region).

n → π* Transition: This involves the excitation of a non-bonding electron (from the lone pair of the carbonyl oxygen) to a π* antibonding orbital. This transition is lower in energy and results in a weaker absorption band at longer wavelengths, potentially extending into the visible region. researchgate.net

The extended conjugation involving the sulfur atom's lone pairs, the double bond, and the carbonyl group influences the precise wavelengths of these absorptions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. copernicus.orgthermofisher.comnih.gov For 5-Methylthiophen-2(3H)-one (C₅H₆OS), the exact mass can be calculated and compared to the experimental value to confirm its composition.

Furthermore, the fragmentation pattern observed in the mass spectrum upon ionization (e.g., by electron impact) offers valuable structural information. wikipedia.org The molecular ion (M⁺˙) of 5-Methylthiophen-2(3H)-one is energetically unstable and will break down into smaller, characteristic fragment ions. wikipedia.orgresearchgate.net

Plausible fragmentation pathways include:

Loss of a methyl radical (•CH₃): Cleavage of the C5-methyl bond would result in a fragment ion at m/z 99.

Loss of carbon monoxide (CO): A common fragmentation for cyclic ketones is the elimination of a neutral CO molecule, which would lead to a fragment ion at m/z 86.

Ring cleavage: Various cleavages of the thiophene ring can occur, leading to smaller sulfur-containing fragments. nih.gov

Table 3: Plausible Mass Spectrometry Fragments for 5-Methylthiophen-2(3H)-one

| m/z | Ion | Description |

|---|---|---|

| 114 | [C₅H₆OS]⁺˙ | Molecular Ion (M⁺˙) |

| 99 | [C₄H₃OS]⁺ | Loss of •CH₃ |

| 86 | [C₄H₆S]⁺˙ | Loss of CO |

| 71 | [C₃H₃S]⁺ | Subsequent fragmentation |

| 58 | [C₂H₂S]⁺˙ | Subsequent fragmentation |

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. rsc.org This technique yields accurate data on bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's geometry. While a specific crystal structure for 5-Methylthiophen-2(3H)-one is not detailed in the reviewed literature, analysis of related substituted thiophene structures allows for a reliable prediction of its key geometric features. nih.govnih.govresearchgate.net

Advanced Spectroscopic Techniques for Specialized Characterization of 5-Methylthiophen-2(3H)-one Complexes and Materials (e.g., Mössbauer Spectroscopy for Metal Complexes)

The comprehensive characterization of novel metal complexes and materials derived from 5-Methylthiophen-2(3H)-one necessitates the application of advanced spectroscopic techniques that probe beyond routine structural elucidation. These methods provide deep insights into the electronic structure, magnetic properties, and local coordination environment of the metal centers, which are crucial for understanding their reactivity and potential applications. While crystallographic data offers a static picture of the solid-state structure, techniques such as Mössbauer spectroscopy, solid-state Nuclear Magnetic Resonance (NMR), and Electron Paramagnetic Resonance (EPR) spectroscopy offer dynamic and electronically sensitive information.

Mössbauer Spectroscopy: A Probe for Iron and Other Relevant Nuclei

Mössbauer spectroscopy is a highly sensitive technique for studying the nuclear environment of specific isotopes, most notably ⁵⁷Fe. nih.gov It provides valuable information about the oxidation state, spin state, and coordination geometry of iron centers in complexes. nih.govmdpi.com Although no specific Mössbauer studies on 5-Methylthiophen-2(3H)-one complexes have been reported, the principles of this technique can be illustrated through its application to other iron-sulfur systems and coordination complexes. nih.govchemrxiv.org

The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ), quadrupole splitting (ΔE_Q), and magnetic hyperfine field (B_hf).

Isomer Shift (δ): This parameter is sensitive to the electron density at the nucleus and can therefore be used to determine the oxidation state of the iron atom. For instance, distinct ranges of δ values are characteristic of high-spin Fe(II), low-spin Fe(II), high-spin Fe(III), and low-spin Fe(III) states. mdpi.com

Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. It provides information about the symmetry of the coordination environment. A non-zero ΔE_Q indicates a distorted coordination geometry around the iron center. mdpi.com

Magnetic Hyperfine Field (B_hf): In the presence of a magnetic field at the nucleus (which can be internal or externally applied), the Mössbauer spectrum splits into a sextet. The magnitude of this splitting is proportional to the magnetic field and can be used to study magnetic ordering and relaxation phenomena in iron-containing materials. nih.gov

In the context of potential iron complexes with 5-Methylthiophen-2(3H)-one, which contains both oxygen and sulfur donor atoms, Mössbauer spectroscopy could be instrumental in determining the electronic state of the iron center and how it is influenced by the coordination environment. For example, in a hypothetical Fe(II) complex, the technique could distinguish between a high-spin and a low-spin state, which would have significant implications for its magnetic properties. mdpi.com

Table 1: Illustrative Mössbauer Parameters for Hypothetical Iron Complexes of 5-Methylthiophen-2(3H)-one.

| Hypothetical Complex | Oxidation State | Spin State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |

|---|---|---|---|---|

| [Fe(5-MT-2(3H)O)₂(H₂O)₂] | Fe(II) | High-Spin | 1.0 - 1.3 | 2.0 - 3.0 |

| [Fe(5-MT-2(3H)O)₃]⁻ | Fe(III) | High-Spin | 0.3 - 0.5 | 0.5 - 0.9 |

Note: The values in this table are representative and based on typical ranges for iron complexes with similar donor atoms. 5-MT-2(3H)O is used as an abbreviation for the deprotonated form of 5-Methylthiophen-2(3H)-one.

Solid-State NMR Spectroscopy

For polymeric materials or crystalline complexes incorporating 5-Methylthiophen-2(3H)-one, solid-state NMR (ssNMR) spectroscopy is a powerful tool for structural analysis. Unlike solution NMR, which provides information on time-averaged structures, ssNMR can probe the local environment of atoms in the solid state. High-resolution techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are particularly useful.

For thiophene-based materials, ¹³C ssNMR can provide detailed information about the conformation and packing of the polymer chains. rsc.orgresearchgate.net For instance, the chemical shifts of the carbon atoms in the thiophene ring are sensitive to the planarity and intermolecular interactions, such as π-stacking. acs.org This can be crucial for understanding the electronic properties of conductive polymers or organic semiconductors derived from 5-Methylthiophen-2(3H)-one.

Table 2: Representative ¹³C Solid-State NMR Data for a Thiophene-Based Polymer.

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| Thiophene Cα | 135-145 |

| Thiophene Cβ | 125-135 |

| Methyl C | 15-20 |

Note: These are typical chemical shift ranges for thiophene-containing polymers and are provided for illustrative purposes.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that is exclusively sensitive to species with unpaired electrons. nih.govillinois.edu Therefore, it is an indispensable tool for the characterization of paramagnetic metal complexes of 5-Methylthiophen-2(3H)-one, such as those of Cu(II), Mn(II), or high-spin Fe(III).

The EPR spectrum provides information about the g-tensor and hyperfine coupling constants (A).

g-tensor: The g-value is a measure of the magnetic moment of the unpaired electron. Its anisotropy (g_x, g_y, g_z) provides detailed information about the electronic ground state and the symmetry of the metal ion's environment. researchgate.net

Hyperfine Coupling (A): The interaction of the unpaired electron with nearby nuclear spins (e.g., the metal nucleus or ligand nuclei) leads to hyperfine splitting of the EPR signal. The magnitude of this splitting is related to the distribution of the unpaired electron's wavefunction and can provide evidence for covalent character in the metal-ligand bond. rsc.org

For a hypothetical square planar Cu(II) complex with 5-Methylthiophen-2(3H)-one, EPR spectroscopy could be used to determine the nature of the coordination (e.g., through oxygen or sulfur) by analyzing the g-values and the hyperfine coupling to the copper nucleus.

Table 3: Typical EPR Parameters for a Cu(II) Complex in an Axial Environment. | Parameter | Typical Value | |---|---| | g_|| | 2.2 - 2.4 | | g_⊥ | 2.0 - 2.1 | | A_|| (Cu) | 120 - 200 x 10⁻⁴ cm⁻¹ |

Note: These values are representative for Cu(II) complexes with mixed O/S donor ligands.

Theoretical and Computational Chemistry of 5 Methylthiophen 2 3h One

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. youtube.comresearchgate.net DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to find the optimized, lowest-energy geometry of 5-Methylthiophen-2(3H)-one. semanticscholar.org These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles.

While specific DFT-optimized coordinates for 5-Methylthiophen-2(3H)-one are not published, data from related thiophene (B33073) structures provide a reliable reference. For instance, the fundamental thiophene ring has a planar structure with well-characterized bond lengths and angles. wikipedia.org In 5-Methylthiophen-2(3H)-one, the introduction of a carbonyl group at the 2-position and a methyl group at the 5-position would lead to predictable changes: the C2-C3 bond would elongate compared to an aromatic C=C bond, and the C2=O bond would exhibit typical double-bond character. The geometry around the C5 atom would be tetrahedral due to the methyl group.

Table 1: Representative Calculated Geometric Parameters for Thiophene Analogues This table presents typical DFT-calculated values for key structural features in thiophene derivatives to illustrate the expected geometry of 5-Methylthiophen-2(3H)-one.

| Parameter | Bond/Angle | Typical Calculated Value | Reference Compound |

| Bond Length | C–S | 1.71 - 1.75 Å | Thiophene, Methyl-3-aminothiophene-2-carboxylate wikipedia.orgmdpi.com |

| Bond Length | C=C | 1.34 - 1.37 Å | Thiophene wikipedia.org |

| Bond Length | C–C | 1.41 - 1.44 Å | Thiophene wikipedia.org |

| Bond Length | C=O | ~1.22 Å | Thiophene Chalcones mdpi.com |

| Bond Angle | C–S–C | ~92-93° | Thiophene wikipedia.orgnih.gov |

| Bond Angle | C–C–S | ~110-112° | Thiophene, Methyl-3-aminothiophene-2-carboxylate mdpi.comnih.gov |

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For 5-Methylthiophen-2(3H)-one, the HOMO is expected to be primarily localized on the electron-rich thiophene ring, particularly involving the sulfur atom's lone pairs and the π-system. The LUMO, conversely, would likely be centered on the electron-withdrawing carbonyl group (C=O), featuring significant π* character. This spatial separation of frontier orbitals is characteristic of a push-pull system, which can lead to interesting electronic properties. The energy of the HOMO relates to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity).

Table 2: Representative Frontier Orbital Energies for Thiophene-Based Compounds This table shows typical HOMO, LUMO, and energy gap values calculated for various thiophene derivatives, providing a basis for estimating the electronic parameters of 5-Methylthiophen-2(3H)-one.

| Compound Type | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| Thiophene Oligomer (Monomer) | -6.180 | -0.624 | 5.556 researchgate.net |

| Thiophene Sulfonamide Derivative 1 | -7.21 | -2.56 | 4.65 mdpi.com |

| Thiophene Sulfonamide Derivative 7 | -6.21 | -2.77 | 3.44 mdpi.com |

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are highly effective at predicting spectroscopic data. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed, which, after applying a scaling factor to account for anharmonicity, typically show excellent agreement with experimental results. semanticscholar.orgresearchgate.net For 5-Methylthiophen-2(3H)-one, key vibrational modes would include the C=O stretching frequency (typically expected around 1680-1750 cm⁻¹), C–S stretching modes, and C–H vibrations of the methyl group and the ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These theoretical shifts are valuable for assigning peaks in experimental spectra and confirming molecular structure. semanticscholar.org For 5-Methylthiophen-2(3H)-one, calculations would predict distinct signals for the methyl protons, the methylene (B1212753) protons at the C3 position, and the vinyl proton at the C4 position.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in Thiophene Derivatives This table illustrates the typical calculated frequencies for functional groups relevant to 5-Methylthiophen-2(3H)-one.

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Reference System |

| Carbonyl (C=O) | Stretching | 1654 | 5-(Thiophen-2-ylmethylidene)pyrimidine distantreader.org |

| Thiophene Ring | C=C Stretching | 1529 - 1597 | 5-(Thiophen-2-ylmethylidene)pyrimidine, Thiophene Sulfonamides mdpi.comdistantreader.org |

| Methyl (–CH₃) | C–H Stretching | 2800 - 3000 | General researchgate.net |

| Methylene (–CH₂–) | C–H Stretching | 2850 - 2960 | General |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis and Electron Density Distribution

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution (ρ(r)) to define atomic interactions and chemical bonds. nih.gov By analyzing the topology of the electron density, QTAIM can locate bond critical points (BCPs) between atoms. The properties at these BCPs, such as the value of the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the chemical bond.

Computational Studies on Tautomeric Equilibria and Reaction Pathways

Thiophenones like 5-Methylthiophen-2(3H)-one can potentially exist in multiple tautomeric forms. The predominant form is the keto tautomer, but it can be in equilibrium with its enol form, 5-methylthiophen-2-ol. Computational methods are exceptionally well-suited to study these equilibria. scirp.orgorientjchem.org

By calculating the total energies of each tautomer using DFT, the relative stability and equilibrium constant (K_eq) can be determined. semanticscholar.org Furthermore, the reaction pathway for the tautomerization can be mapped by locating the transition state structure connecting the two forms. The calculated activation energy barrier provides insight into the kinetic feasibility of the interconversion. Such studies often include the effect of solvent using implicit models (like the Polarizable Continuum Model, PCM), as solvent polarity can significantly influence the relative stability of tautomers. orientjchem.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. mdpi.comnih.gov An MD simulation of 5-Methylthiophen-2(3H)-one in a solvent like water or an organic solvent would involve placing the molecule in a box of explicit solvent molecules and solving Newton's equations of motion for all atoms over a period of time.

These simulations can reveal stable conformations of the molecule and the dynamics of its flexible parts, such as the methyl group rotation. rsc.org Crucially, MD provides a detailed picture of solvation by analyzing the radial distribution functions between atoms of the solute and solvent, showing how solvent molecules arrange themselves around the thiophenone. This information is vital for understanding solubility and how the solvent might mediate chemical reactions. rsc.org

Investigation of Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems and charge asymmetry often exhibit significant non-linear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. acs.orgnih.gov Thiophene derivatives are frequently studied as potential NLO materials. uobasrah.edu.iqresearchgate.net

Computational chemistry can predict NLO properties by calculating the molecular polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ) in the presence of an external electric field. A large first hyperpolarizability (β) value is indicative of a strong second-order NLO response. researchgate.net For 5-Methylthiophen-2(3H)-one, the combination of the electron-donating thiophene ring and methyl group with the electron-accepting carbonyl group creates an intramolecular charge-transfer character that could give rise to notable NLO properties. DFT calculations are a standard method for screening molecules for potential NLO activity. uobasrah.edu.iq

Table 4: Representative Calculated NLO Properties for Thiophene-Based Chalcones This table provides an example of computationally determined third-order NLO parameters for related thiophene compounds.

| Parameter | Symbol | Typical Calculated Value |

| Nonlinear Absorption Coefficient | β | ~10⁻⁴ cm/W |

| Nonlinear Refractive Index | n₂ | ~10⁻⁹ cm²/W |

| Third-Order NLO Susceptibility | χ⁽³⁾ | ~10⁻⁷ esu |

| Molecular Hyperpolarizability | γₕ | ~10⁻²⁷ esu |

| Data derived from Z-scan experimental and computational studies on thiophenyl chalcone (B49325) derivatives. researchgate.net |

Applications of 5 Methylthiophen 2 3h One in Advanced Materials and Synthetic Chemistry

Building Blocks for Complex Organic Synthesis

The utility of 5-Methylthiophen-2(3H)-one as a foundational precursor is most evident in its application to construct elaborate heterocyclic systems and molecular architectures designed for specific functions.

One of the most significant applications of precursors derived from 5-Methylthiophen-2(3H)-one is in the synthesis of thieno[2,3-d]pyrimidines. These fused heterocyclic systems are of great interest in medicinal chemistry due to their structural analogy to purines, which allows them to interact with various biological targets. researchgate.netbeilstein-journals.org

The synthesis of these complex scaffolds often begins with a multisubstituted 2-aminothiophene, which can be prepared through the Gewald reaction. arkat-usa.orgwikipedia.orgorganic-chemistry.org This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org The ketone tautomer of 5-Methylthiophen-2(3H)-one is a suitable starting carbonyl compound for this reaction, leading to the formation of 2-amino-5-methylthiophene derivatives.

Once the 2-amino-5-methylthiophene intermediate is formed, it can be cyclized to build the pyrimidine ring. Various synthetic routes have been developed to achieve this transformation, yielding a range of thieno[2,3-d]pyrimidine (B153573) derivatives. For instance, reaction with isothiocyanates followed by alkaline treatment can produce 2-thioxothienopyrimidin-4-ones. researchgate.net Alternatively, cyclization with formamide leads to the formation of the core thieno[2,3-d]pyrimidin-4(3H)-one structure. nih.gov Further reactions, such as treatment with hydrazine, can introduce additional reactive sites, allowing for the synthesis of even more complex fused systems like triazolopyrimidines. ekb.eg

| Precursor Class | Reaction Partner | Resulting Heterocyclic Scaffold | Significance |

|---|---|---|---|

| 2-Amino-5-methylthiophene | Isothiocyanates | Thieno[2,3-d]pyrimidin-2-thiones | Core structures for medicinal chemistry applications. researchgate.net |

| 2-Amino-5-methylthiophene | Formamide | Thieno[2,3-d]pyrimidin-4(3H)-ones | Foundational scaffold for various functional derivatives. nih.gov |

| 4-Hydrazinothieno[2,3-d]pyrimidine | Formic Acid / Isothiocyanates | Thieno[2,3-d] nih.govekb.egmdpi.comtriazolo[1,5-a]pyrimidines | Advanced, multi-ring systems with potential biological activity. researchgate.netekb.eg |

The 5-methylthiophene core is not only a template for fused rings but also a scaffold that can be functionalized to create molecules with precisely tailored properties. By introducing various reactive groups onto the thiophene (B33073) ring, chemists can design precursors for polymers, dyes, and other functional materials. mdpi.comnih.gov

A key strategy involves the chemo- and regioselective introduction of functional handles. For example, through sequential bromination and lithium-halogen exchange reactions, it is possible to install groups like aldehydes and protected alcohols at specific positions on the thiophene ring. mdpi.com An aldehyde group allows for immediate reactivity in condensations and other carbon-carbon bond-forming reactions, while a protected alcohol can be revealed later in a synthesis for further modification. This multi-functionalization transforms a simple thiophene derivative into a versatile platform for building complex molecular architectures with applications ranging from materials science to the synthesis of biologically active molecules. mdpi.com

Development of Functional Materials and Devices

Thiophene-based compounds are cornerstones of modern organic electronics. The ability to functionalize the thiophene ring, as exemplified by the methyl group in 5-Methylthiophen-2(3H)-one, is critical for developing processable and high-performance materials for electronic and optoelectronic devices. cmu.edunih.gov

Polythiophenes are a major class of conducting polymers, but the parent, unsubstituted polythiophene is an insoluble and intractable material. aau.edu.et The introduction of alkyl side chains at the 3-position of the thiophene monomer is a crucial modification that imparts solubility in common organic solvents. This enhanced solubility is essential for processing these materials into the uniform thin films required for electronic devices. cmu.edumdpi.com The methyl group in 5-Methylthiophen-2(3H)-one represents the simplest form of such an alkyl substitution, illustrating the fundamental molecular design principle used to create processable conductive polymers like the widely studied poly(3-hexylthiophene) (P3HT). ciomp.ac.cn

In addition to polymers, small-molecule semiconductors based on thiophene oligomers are of great interest. cmu.edursc.org These materials offer the advantage of a well-defined molecular structure and high purity, leading to more reproducible device performance. rsc.org The synthesis of these oligomers often relies on cross-coupling reactions (e.g., Suzuki or Stille coupling) between functionalized thiophene monomers. Thiophene precursors bearing specific functional groups are therefore essential building blocks for this class of materials. mdpi.com

| Material Class | Role of Thiophene Unit | Importance of Functionalization (e.g., Methyl Group) | Key Properties |

|---|---|---|---|

| Poly(3-alkylthiophenes) (P3ATs) | Core repeating unit of the conjugated backbone. | Enhances solubility and processability, enabling thin-film formation. cmu.eduaau.edu.et | Electrical conductivity, environmental stability. |

| Thiophene-based Oligomers | Constituent blocks for well-defined π-conjugated systems. | Tunes molecular packing, solubility, and electronic energy levels. rsc.org | High charge carrier mobility, defined structure. |

| Thiophene-based Small Molecules | Electron-rich core for semiconductors. | Allows for precise control over HOMO/LUMO energies and bandgap. cmu.edu | Tunable optoelectronic properties, high purity. |

The tunable electronic properties of thiophene-based materials make them highly suitable for optoelectronic applications, particularly organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). nih.govrsc.orgnih.gov In OSCs, polythiophenes like P3HT serve as the electron donor material in the active layer, which is responsible for absorbing light and generating charge carriers. ciomp.ac.cnnih.gov

The performance of these devices is highly dependent on the energy levels (HOMO and LUMO) of the donor and acceptor materials, as well as the morphology of the active layer blend. nih.gov The chemical structure of the thiophene monomer unit directly influences these properties. Substituents on the thiophene ring can alter the electronic structure, modifying the bandgap and energy levels to better match the solar spectrum and the acceptor material. researchgate.net Furthermore, as noted previously, side chains are critical for controlling the material's solubility and crystallinity, which in turn dictates the nanoscale morphology of the donor-acceptor blend—a key factor for efficient charge separation and transport. ciomp.ac.cn Thiophene-based conjugated oligomers are also heavily investigated for OSCs, offering advantages in structural definition and purity that can lead to highly reproducible and efficient devices. rsc.org

Applications in Catalysis and Ligand Design

Beyond materials science, thiophene derivatives are valuable in the field of coordination chemistry and catalysis. Specifically, functionalized thiophenes can act as ligands that coordinate to transition metals, forming complexes with interesting structural and catalytic properties.

Research has shown that derivatives of 5-methylthiophene can be used to create novel dithiolene ligands. For example, 5-methylthiophene-2,3-dithiolate has been synthesized and used to form a variety of transition metal complexes with gold (Au), nickel (Ni), cobalt (Co), palladium (Pd), and platinum (Pt). These complexes exhibit diverse coordination geometries, including square planar and tetrahedral structures. The neutral nickel and gold complexes were found to be stable and soluble in common organic solvents, highlighting their potential for use in solution-based applications. The ability of the 5-methylthiophene scaffold to be elaborated into a chelating ligand demonstrates its utility in designing novel coordination compounds, which are foundational to the development of new catalysts and functional inorganic materials.

Future Research Directions and Emerging Paradigms for 5 Methylthiophen 2 3h One Chemistry

Exploration of Unconventional Synthetic Strategies and Reaction Pathways

While classical methods for synthesizing the thiophenone core are well-established, future research is geared towards developing more efficient, sustainable, and unconventional synthetic strategies. The limitations of traditional multi-step syntheses, which often involve harsh conditions and generate significant waste, are driving the exploration of novel reaction pathways.

Emerging strategies focus on atom economy and procedural simplicity. nih.gov One-pot multicomponent reactions (MCRs), such as the Gewald reaction, continue to be refined for the synthesis of highly substituted 2-aminothiophenes, which can be precursors or analogues to 5-Methylthiophen-2(3H)-one. impactfactor.orgsciforum.net Future work will likely adapt these methods to generate the thiophenone core directly, potentially through novel combinations of starting materials under eco-friendly conditions, such as solvent-free reactions or the use of aqueous media. nih.govorganic-chemistry.org

Furthermore, transition-metal-free catalysis is a significant area of interest. organic-chemistry.org The development of methods that use visible light photoredox catalysis or employ inexpensive and abundant reagents like elemental sulfur could provide greener alternatives to traditional metal-catalyzed cross-coupling reactions. organic-chemistry.org Domino reactions, which involve a cascade of transformations in a single synthetic operation, represent another promising frontier for constructing complex thiophene-based molecules from simple precursors with high efficiency. organic-chemistry.org

Table 1: Emerging Synthetic Strategies for Thiophene (B33073) Derivatives

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Modified Gewald Reaction | A one-pot multicomponent reaction for synthesizing 2-aminothiophenes, which can be further modified. | High efficiency, access to diverse derivatives. impactfactor.orgsemanticscholar.org |

| Metal-Free Cyclization | Using elemental sulfur with alkynols or bromoenynes to form the thiophene ring without a metal catalyst. | Environmentally sustainable, avoids toxic metal waste. organic-chemistry.org |

| Visible-Light Photoredox Catalysis | An oxidative cyclization of alkynes with ketene (B1206846) dithioacetals using a photosensitizer under mild, metal-free conditions. | Mild reaction conditions, high functional group tolerance. organic-chemistry.org |

| Domino Reactions | A sequence of intramolecular reactions, such as Michael addition followed by carboannulation and oxidation, to build the thiophene ring. | High bond-forming efficiency, rapid increase in molecular complexity. organic-chemistry.org |

Advanced Mechanistic Studies on Challenging Transformations

A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of 5-Methylthiophen-2(3H)-one is crucial for optimizing existing transformations and discovering new reactivity. Future research will increasingly rely on a synergy of advanced spectroscopic techniques and computational chemistry to elucidate complex reaction pathways.

Modern analytical tools, such as in situ photoionization and photoelectron photoion coincidence spectroscopy, offer unprecedented opportunities to detect and characterize transient reactive intermediates like radicals and ketenes, which may play a role in novel synthetic routes. researchgate.netrsc.org These techniques can provide spectroscopic fingerprints of elusive species, helping to unravel complex reaction networks in real-time. researchgate.netrsc.org

Theoretical frameworks like the Molecular Electron Density Theory (MEDT) are becoming indispensable for analyzing the regio- and stereoselectivity of reactions involving thiophene derivatives. rsc.orgresearchgate.net By studying the electron density transfer and bonding evolution along a reaction pathway, researchers can gain detailed insights into the forces controlling reaction outcomes. researchgate.net Such computational studies are essential for understanding challenging transformations, including cycloaddition reactions or regioselective functionalizations, and for predicting how changes in substrate or catalyst structure will influence reactivity. rsc.orgmdpi.com A kinetic analysis using methods like UV/vis spectroscopy, combined with global data fitting and numerical integration, can also reveal multi-step mechanisms and the presence of hidden intermediates. rsc.org

Design and Synthesis of Novel Derivatives with Enhanced Properties

The core structure of 5-Methylthiophen-2(3H)-one serves as a versatile scaffold for the design and synthesis of new derivatives with tailored and enhanced properties for a wide range of applications. Thiophene and its analogues are recognized as privileged pharmacophores in medicinal chemistry, and future research will continue to explore their potential in developing new therapeutic agents. nih.govnih.gov

The focus is on creating derivatives with potent biological activities, including anticancer, antifungal, antioxidant, and antibacterial properties. nih.govijper.orgsemanticscholar.orgnih.gov By strategically modifying the substituents on the thiophene ring, researchers can fine-tune the molecule's electronic and steric properties to optimize interactions with biological targets. nih.gov For example, the introduction of specific aryl groups or pharmacophoric moieties like ureido or carboxamide groups has been shown to yield compounds with significant activity against various cancer cell lines and drug-resistant fungal strains. semanticscholar.orgsemanticscholar.orgnih.gov

Structure-activity relationship (SAR) studies will be a cornerstone of this research, guiding the rational design of next-generation compounds. nih.gov These studies help identify the chemical groups responsible for eliciting specific biological effects, allowing for the creation of derivatives with improved efficacy and potentially fewer side effects. nih.govnih.gov

Table 2: Examples of Thiophene Derivatives and Their Investigated Properties

| Derivative Class | Investigated Property | Research Finding |

|---|---|---|

| 5-Phenylthiophene Derivatives | Antifungal Activity | Showed potent fungicidal activity against Candida albicans and fluconazole-resistant strains. nih.gov |

| Thiophene-2-Carboxamides | Antioxidant & Antibacterial | Amino-substituted derivatives exhibited significant antioxidant activity and potent antibacterial effects against pathogenic bacteria. nih.gov |

| 2-Ureido-thiophene-3-carboxylates | Antibacterial Agents | Identified as inhibitors of RNA polymerase in Staphylococcus aureus. semanticscholar.org |

Integration of 5-Methylthiophen-2(3H)-one into Supramolecular Assemblies and Nanosystems

The unique electronic and structural features of the thiophene ring make it an attractive building block for the construction of functional supramolecular assemblies and nanosystems. Future research is poised to explore the integration of 5-Methylthiophen-2(3H)-one derivatives into these complex architectures, opening doors to advanced materials with novel optical, electronic, and responsive properties.

Oligothiophenes have demonstrated the ability to self-assemble in solution and within cellular environments, with their fluorescence properties reporting on their aggregation state. nih.gov By functionalizing the 5-Methylthiophen-2(3H)-one core with specific recognition motifs or moieties that drive self-assembly (e.g., N-heteroaromatic groups), it is possible to design molecules that form well-defined nanostructures like vesicles or fibers. nih.gov These systems could be engineered to respond to external stimuli such as pH, light, or the presence of specific analytes, making them suitable for applications in sensing, drug delivery, and bioimaging.

The principles of supramolecular chemistry, including non-covalent interactions like halogen or chalcogen bonding, can be harnessed to guide the assembly of thiophenone units into ordered, macrocyclic, or polymeric structures. nih.gov The ability of heavier chalcogens in related heterocycles to form stable, cyclic aggregates in solution highlights a potential strategy for creating thiophenone-based macrocycles that could act as host-guest receptors for ions or small molecules. nih.gov

Computational Design and Prediction of Novel Reactivity and Application Potentials

In silico methods are becoming increasingly integral to chemical research, enabling the rational design of molecules and the prediction of their properties before their synthesis. Computational chemistry will play a pivotal role in accelerating the discovery of new applications for 5-Methylthiophen-2(3H)-one and its derivatives.

Molecular docking studies are widely used to predict the binding affinity and interaction patterns of novel thiophene derivatives with specific biological targets, such as enzymes or receptors. ijper.orgtechscience.com This approach helps to prioritize compounds for synthesis and biological evaluation, saving time and resources in the drug discovery process. techscience.com By complementing experimental screening, these computational models provide valuable insights that guide the development of more potent therapeutic agents. ijper.org

Beyond biological activity, computational tools can predict a wide range of physicochemical properties. Density Functional Theory (DFT) calculations, for instance, can be used to study the molecular and electronic properties of new derivatives, such as the HOMO-LUMO energy gap, which is relevant for applications in organic electronics. nih.gov Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling allows researchers to assess the drug-likeness of potential therapeutic candidates at an early stage, helping to identify molecules with favorable pharmacokinetic profiles. researchgate.netmdpi.com This predictive power is essential for designing derivatives that not only have high efficacy but also possess the necessary properties to be successful in a physiological environment. mdpi.com

Q & A

Basic Research Questions

1. Synthesis Optimization and Purification Q: What are the critical considerations for optimizing the multi-step synthesis of 5-Methylthiophen-2(3H)-one derivatives, and how can purity be ensured? A:

- Key Steps : Focus on regioselective functionalization of the thiophenone core. For example, alkylation or acylation reactions often require anhydrous conditions and catalysts like BF₃·Et₂O to direct substituents to the 5-position .

- Purification : Use gradient elution in reverse-phase HPLC (e.g., methanol-water systems) to resolve intermediates, as demonstrated in the synthesis of structurally related tetrahydrobenzothiophenes (67% yield achieved) .

- Validation : Monitor reactions via TLC and confirm purity (>95%) using HPLC-UV/ELSD.

2. Spectroscopic Characterization Q: Which spectroscopic techniques are most reliable for confirming the structure of 5-Methylthiophen-2(3H)-one derivatives? A:

- NMR : ¹H and ¹³C NMR are critical for confirming regiochemistry. For example, methyl groups at the 5-position show distinct singlet peaks in ¹H NMR (δ ~1.2–1.5 ppm), while carbonyl groups resonate at δ ~170–180 ppm in ¹³C NMR .

- IR : Characteristic C=O stretches (~1680–1720 cm⁻¹) and S-C vibrations (~650–750 cm⁻¹) validate the thiophenone scaffold .

- HRMS : Use ESI-HRMS to confirm molecular ions (e.g., [M+H]⁺) with <5 ppm error .

Table 1 : Example Spectroscopic Data for a Related Compound (5-(Azidomethyl)-dihydrofuran-2(3H)-one)

| Parameter | Observation |

|---|---|

| ¹H NMR (CDCl₃) | δ 3.75 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃) | δ 175.2 (C=O) |

| IR (cm⁻¹) | 2100 (N₃), 1725 (C=O) |

Advanced Research Questions

3. Structure-Activity Relationships (SAR) Q: How can researchers systematically evaluate the biological activity of 5-Methylthiophen-2(3H)-one analogs, and what structural motifs correlate with enhanced potency? A:

- Design : Synthesize analogs with substitutions at the 3- and 5-positions (e.g., halogen, methoxy, or benzylidene groups) to probe electronic and steric effects .

- Assays : Test enzyme inhibition (e.g., COX-2 or kinases) using fluorescence-based assays. For example, trifluoromethyl groups at the 5-position enhance binding affinity in thiazolo-triazolone analogs .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energies.

4. Resolving Data Contradictions in Bioactivity Q: How should conflicting reports about the anti-inflammatory vs. cytotoxic effects of 5-Methylthiophen-2(3H)-one derivatives be addressed? A:

- Contextual Factors : Evaluate assay conditions (e.g., cell lines, IC₅₀ protocols). For instance, cytotoxicity in cancer cells (HeLa) may arise from ROS generation, while anti-inflammatory effects in macrophages (RAW 264.7) involve NF-κB inhibition .

- Dose-Dependency : Perform dose-response curves (0.1–100 μM) to distinguish therapeutic vs. toxic ranges.

- Mechanistic Studies : Use siRNA knockdown or Western blotting to identify target pathways (e.g., MAPK/ERK) .

5. Pharmacokinetic Profiling Q: What methodologies are recommended for assessing the ADME (Absorption, Distribution, Metabolism, Excretion) properties of 5-Methylthiophen-2(3H)-one-based compounds? A:

- In Vitro Models :

- Permeability : Caco-2 cell monolayers to predict intestinal absorption .

- Metabolism : Liver microsomes (human/rat) to identify CYP450-mediated oxidation .

- In Silico Tools : SwissADME or pkCSM to estimate logP, bioavailability, and half-life .

- Validation : Compare predictions with in vivo rodent studies measuring plasma concentration via LC-MS/MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.